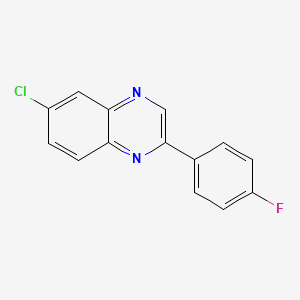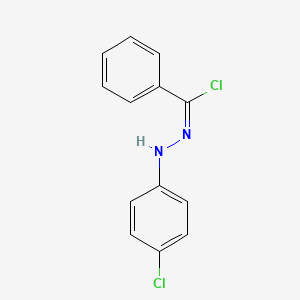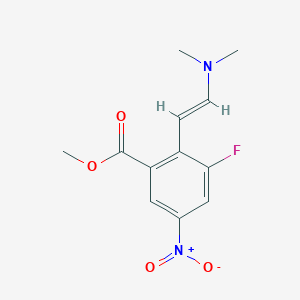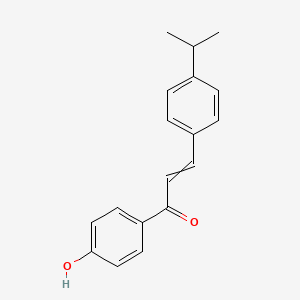
Methyl 4-bromo-5-chloro-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-bromo-5-cloro-2-metilbenzoato de metilo es un compuesto orgánico con la fórmula molecular C9H8BrClO2 y un peso molecular de 263.52 g/mol . Es un derivado del ácido benzoico, específicamente un éster metílico, y presenta sustituyentes de bromo, cloro y metilo en el anillo de benceno. Este compuesto se utiliza en diversas investigaciones químicas y aplicaciones industriales debido a sus propiedades únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-bromo-5-cloro-2-metilbenzoato de metilo generalmente implica la esterificación del ácido 4-bromo-5-cloro-2-metilbenzoico con metanol en presencia de un catalizador como el ácido sulfúrico o el ácido clorhídrico. La reacción se lleva a cabo en condiciones de reflujo para asegurar la conversión completa al éster .
Métodos de Producción Industrial
A escala industrial, la producción de 4-bromo-5-cloro-2-metilbenzoato de metilo sigue principios similares pero a menudo emplea reactores de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, asegurando una calidad de producto constante .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-bromo-5-cloro-2-metilbenzoato de metilo experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de bromo y cloro pueden ser sustituidos por otros nucleófilos en condiciones apropiadas.
Reacciones de Reducción: El compuesto puede reducirse para formar diferentes derivados.
Reacciones de Oxidación: La oxidación puede conducir a la formación de ácidos carboxílicos u otros productos oxidados.
Reactivos y Condiciones Comunes
Sustitución: Los reactivos comunes incluyen hidróxido de sodio, carbonato de potasio y varios nucleófilos.
Reducción: Se utilizan reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Oxidación: Se emplean agentes oxidantes como permanganato de potasio o trióxido de cromo.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios benzoatos sustituidos, mientras que las reacciones de reducción y oxidación producen alcoholes y ácidos correspondientes .
Aplicaciones Científicas De Investigación
El 4-bromo-5-cloro-2-metilbenzoato de metilo se utiliza en varios campos de investigación científica:
Química: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se utiliza en estudios que implican la inhibición de enzimas e interacciones proteína-ligando.
Medicina: Investigación sobre posibles aplicaciones farmacéuticas, incluidas las propiedades antiinflamatorias y antimicrobianas.
Industria: Se emplea en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo mediante el cual el 4-bromo-5-cloro-2-metilbenzoato de metilo ejerce sus efectos implica interacciones con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, puede inhibir ciertas enzimas o unirse a receptores específicos, alterando las vías y funciones celulares .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Bromo-5-cloro-4-metilbenzoato de metilo
- 5-Bromo-4-cloro-2-metoxibenzoato de metilo
- 4-Bromo-5-cloro-2-metoxibenzoato de metilo
Unicidad
El 4-bromo-5-cloro-2-metilbenzoato de metilo es único debido a su patrón de sustitución específico en el anillo de benceno, que confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso en diversas aplicaciones sintéticas e investigativas .
Propiedades
Fórmula molecular |
C9H8BrClO2 |
|---|---|
Peso molecular |
263.51 g/mol |
Nombre IUPAC |
methyl 4-bromo-5-chloro-2-methylbenzoate |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 |
Clave InChI |
ONVFLPULKYBQAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)OC)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B11853425.png)
![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)


